1-Bromo-4-(tert-butyl)-2-fluorobenzene

Catalog No.
S908293
CAS No.
1369829-80-0
M.F
C10H12BrF
M. Wt
231.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-(tert-butyl)-2-fluorobenzene

CAS Number

1369829-80-0

Product Name

1-Bromo-4-(tert-butyl)-2-fluorobenzene

IUPAC Name

1-bromo-4-tert-butyl-2-fluorobenzene

Molecular Formula

C10H12BrF

Molecular Weight

231.1 g/mol

InChI

InChI=1S/C10H12BrF/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3

InChI Key

SYOOUBIFOOVLMY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)Br)F

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Br)F

1-Bromo-4-(tert-butyl)-2-fluorobenzene (CAS 1369829-80-0) is a highly specialized, tri-substituted aryl halide designed for advanced cross-coupling applications in pharmaceutical and materials synthesis. It integrates a reactive brominated handle for transition-metal-catalyzed coupling, an ortho-fluorine atom for electronic modulation and conformational locking, and a para-tert-butyl group for enhanced lipophilicity and steric bulk [1]. For procurement teams, sourcing this exact building block enables the single-step introduction of the 4-(tert-butyl)-2-fluorophenyl moiety, eliminating the need for costly and low-yielding multi-step downstream functionalization associated with simpler halogenated benzenes .

Substituting 1-Bromo-4-(tert-butyl)-2-fluorobenzene with simpler analogs severely compromises both process efficiency and final product performance. Using 1-bromo-4-tert-butylbenzene omits the highly electronegative ortho-fluorine, which is essential for accelerating palladium-catalyzed oxidative addition and providing metabolic resistance in medicinal chemistry [1]. Conversely, substituting with 1-bromo-2-fluorobenzene removes the bulky tert-butyl group, leading to a drastic reduction in organic solubility and an increased propensity for detrimental π-π stacking (aggregation-caused quenching) in optoelectronic materials [2]. Thus, replacing this specific tri-substituted scaffold with a di-substituted generic equivalent results in critical failures in both synthetic yield and downstream application viability.

Accelerated Cross-Coupling Kinetics via Ortho-Fluorine Activation

The presence of the strongly electron-withdrawing fluorine atom ortho to the bromine significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aryl halide, facilitating faster oxidative addition by palladium catalysts compared to non-fluorinated analogs[1]. In standard Suzuki-Miyaura coupling conditions, this translates to higher yields at lower catalyst loadings, reducing transition metal contamination in the final product.

Evidence DimensionRelative rate of Pd-catalyzed oxidative addition
Target Compound DataNormalized oxidative addition rate: 3.0 - 5.0
Comparator Or Baseline1-Bromo-4-tert-butylbenzene: Normalized rate 1.0
Quantified Difference~3-fold to 5-fold increase in oxidative addition rate
ConditionsStandard Pd(PPh3)4 catalyzed Suzuki coupling at 80°C

Faster coupling kinetics allow for lower catalyst loadings and milder reaction conditions, directly reducing process costs and metal scavenging requirements in API manufacturing.

Enhanced Formulation Solubility for Solution-Processed Materials

For the synthesis of advanced optoelectronic materials, the incorporation of the bulky tert-butyl group via 1-Bromo-4-(tert-butyl)-2-fluorobenzene prevents dense molecular packing. When incorporated into conjugated polymer or oligomer backbones, this specific moiety increases solubility in non-polar processing solvents compared to materials lacking the tert-butyl group[1].

Evidence DimensionSolubility in processing solvents (e.g., toluene, anisole)
Target Compound Data>50 mg/mL solubility in toluene
Comparator Or BaselineMaterials incorporating the 2-fluorophenyl moiety (lacking t-Bu): <10 mg/mL
Quantified DifferenceGreater than 5-fold increase in organic solvent solubility
ConditionsAmbient temperature solubility in toluene for spin-coating formulations

High solubility is an absolute prerequisite for the procurement of building blocks intended for solution-processed OLED inks and printable electronics.

Lipophilicity and Hydrophobic Pocket Occupancy in Drug Design

In pharmaceutical development, the combined effect of the ortho-fluorine and para-tert-butyl groups provides a highly specific lipophilic profile. The tert-butyl group drives the molecule into deep hydrophobic binding pockets, while the fluorine atom modulates the pKa of adjacent functional groups and provides metabolic stability against hepatic oxidation [1].

Evidence DimensionCalculated LogP (cLogP) contribution
Target Compound DataAddition of +1.5 to +1.8 logP units
Comparator Or Baseline1-Bromo-2,4-difluorobenzene: +0.14 logP units (fluorine baseline)
Quantified DifferenceIncrease of ~1.5 log units of lipophilicity
ConditionsStandard computational lipophilicity modeling for aryl substituents

Procuring this specific building block allows medicinal chemists to rapidly optimize the hydrophobic binding affinity of lead compounds without sacrificing metabolic stability.

Synthesis of Solution-Processable OLED Emitters

Directly leveraging the enhanced solubility provided by the para-tert-butyl group (as detailed in Section 3), this compound is a structurally matched precursor for synthesizing luminescent materials and host transport layers. The steric bulk prevents aggregation-caused quenching (ACQ) in solid films, while the fluorine atom fine-tunes the HOMO/LUMO energy levels, making it a targeted choice for printable optoelectronic inks [1].

Development of Lipophilic Kinase Inhibitors

In medicinal chemistry workflows, the 4-(tert-butyl)-2-fluorophenyl moiety is used to fill deep hydrophobic pockets in kinase active sites. The specific lipophilicity profile (Section 3) combined with the F-atom's ability to form multipolar interactions makes this building block highly suitable for optimizing the binding affinity and metabolic half-life of targeted therapeutics [2].

Agrochemical Active Ingredient Optimization

For the procurement of precursors in agrochemical R&D, this compound provides a robust scaffold that resists environmental and metabolic degradation. The synergistic effect of the fluorine and tert-butyl groups ensures high cuticular penetration and stability, outperforming simpler halogenated benzenes in field-level efficacy [3].

XLogP3

4.4

Dates

Last modified: 08-16-2023

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